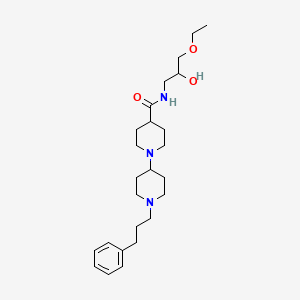![molecular formula C17H22N2O6 B6094565 1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B6094565.png)
1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid is a complex organic compound that combines an imidazole ring with an ethylphenoxyethoxy side chain and oxalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid typically involves multiple steps. One common method includes the reaction of 3-ethylphenol with ethylene oxide to form 3-ethylphenoxyethanol. This intermediate is then reacted with 2-chloroethylimidazole under basic conditions to yield 1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole. Finally, the imidazole derivative is treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group would yield a carboxylic acid derivative, while reduction of the imidazole ring could produce a dihydroimidazole compound.
Wissenschaftliche Forschungsanwendungen
1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, altering their activity. The ethylphenoxyethoxy side chain may enhance the compound’s binding affinity and specificity. The oxalic acid component can chelate metal ions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]imidazole: Similar structure but with a methyl group instead of an ethyl group.
1-[2-[2-(3-Phenoxy)ethoxy]ethyl]imidazole: Lacks the ethyl group on the phenoxy ring.
1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole hydrochloride: Contains a hydrochloride salt instead of oxalic acid.
Uniqueness
1-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid is unique due to the combination of its imidazole ring, ethylphenoxyethoxy side chain, and oxalic acid component.
Eigenschaften
IUPAC Name |
1-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.C2H2O4/c1-2-14-4-3-5-15(12-14)19-11-10-18-9-8-17-7-6-16-13-17;3-1(4)2(5)6/h3-7,12-13H,2,8-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFWVQSPXXXMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCOCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-{[(4-BROMO-2-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6094487.png)
![3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6094494.png)
![5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6094496.png)
![5-(4-fluorophenyl)-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6094499.png)
![3-methyl-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6094503.png)

![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B6094517.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6094530.png)
![2-imino-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B6094541.png)
![2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine](/img/structure/B6094544.png)
![2-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6094551.png)
![2-(2-methoxyphenoxy)-N-({1-[(phenylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6094553.png)
![(5E)-2-[(4-Chloro-3-methylphenyl)amino]-5-[(pyridin-3-YL)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B6094572.png)
![methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6094575.png)
